Cyclopentanone, 3-pentyl-
Description
Role as Synthetic Intermediates
The cyclopentanone (B42830) framework is integral to a vast number of natural and synthetic products, including prostaglandins, steroids, antibiotics, and jasmonates. digitellinc.com Consequently, developing efficient methods to synthesize diversely substituted cyclopentanones is a major focus of research. digitellinc.com
Key applications include:
Fragrance Industry : 2-pentyl-cyclopentanone is a crucial intermediate in the industrial synthesis of methyl dihydrojasmonate, a widely used fragrance component. chemicalbook.com The related compound, pentyl cyclopentanone, is noted for its strong floral and fruity aroma with jasmine nuances. chemicalbook.com
Biofuel Development : Researchers have explored the use of cyclopentanone, derived from biomass, as a platform molecule. Through aldol (B89426) condensation with furfural (B47365) (another bio-based chemical) followed by hydrodeoxygenation, it can be converted into diesel and jet fuel range cycloalkanes. mdpi.com
Pharmaceutical and Agrochemical Synthesis : The cyclopentanone motif is a common structural element in biologically active molecules. ontosight.aikirj.ee Its derivatives are used as intermediates in the production of various pharmaceuticals and agrochemicals. ontosight.ai The synthesis of sarkomycin, an antibiotic, for instance, starts from an alkyl cyclopentanone-3-carboxylate. oup.com
Key Chemical Transformations
The versatility of the cyclopentanone core lies in the array of chemical reactions it can undergo:
Aldol Condensation : This is a fundamental carbon-carbon bond-forming reaction. The cross-condensation of cyclopentanone with aldehydes like valeraldehyde (B50692) is a key step in producing 2-pentylidene-cyclopentanone, a precursor to 2-pentyl-cyclopentanone and a valuable fragrance chemical itself. chemicalbook.com This reaction can be catalyzed by both homogeneous bases (like NaOH) and heterogeneous catalysts (like metal oxides) for more environmentally friendly processes.
Intramolecular C-H Insertion : Dirhodium(II)-catalyzed intramolecular C-H insertion reactions of diazoketoesters provide a powerful and stereoselective route to functionalized cyclopentanones. nih.govmerckmillipore.com This method was notably used in a synthetic sequence that converts a diterpene skeleton into a steroid skeleton. acs.org
Cycloaddition Reactions : Various cycloaddition strategies have been developed to construct the cyclopentanone ring. These include [3+2] cycloadditions using palladium-oxyallyl species and donor-acceptor cyclopropanes with ketenes, offering pathways to enantioenriched cyclopentanones. digitellinc.com
Rearrangement Reactions : Novel routes to vicinally substituted cyclopentanones have been established through the pinacol-type rearrangement of cyclobutane (B1203170) derivatives. scispace.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pentylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-9-6-7-10(11)8-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPTFQZKGLWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452906 | |
| Record name | Cyclopentanone, 3-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85163-13-9 | |
| Record name | Cyclopentanone, 3-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclopentanone, 3 Pentyl and Its Derivatives
Established Synthetic Routes and Mechanistic Investigations
Traditional synthetic strategies provide a robust foundation for accessing the cyclopentanone (B42830) core, which can be subsequently modified or built upon to yield targeted derivatives like 3-pentyl-cyclopentanone.
Ketonic decarboxylation is a classical method for forming cyclic ketones from dicarboxylic acids. The intramolecular version, often called the Ruzicka cyclization, is particularly effective for synthesizing five- and six-membered rings. wikipedia.org The process involves heating a dicarboxylic acid or its salt, typically in the presence of a metal catalyst, to induce cyclization and the loss of carbon dioxide and water. wikipedia.org
A conventional example is the conversion of adipic acid to cyclopentanone, which can be conducted at elevated temperatures using catalysts like barium hydroxide (B78521). wikipedia.orgwikipedia.org The reaction mechanism is thought to involve the nucleophilic attack of the alpha-carbon of one carboxyl group onto the other, in a process potentially concerted with decarboxylation. wikipedia.org
Recent studies have shown that catalytic amounts of weak bases, such as sodium carbonate, can also efficiently facilitate the ketonic decarboxylation of adipic acid. organic-chemistry.orgorganic-chemistry.org A significant advantage of this method is the retention of stereochemistry at the β-positions, making it valuable for producing optically pure cyclopentanone derivatives. organic-chemistry.org This principle can be extended to substituted adipic acids to create corresponding substituted cyclopentanones. For instance, substituted 3-isopropyl-cyclopentanones have been successfully synthesized by heating the corresponding 3-isopropyladipic acids with barium or calcium salts. google.com By analogy, 3-pentyladipic acid would serve as a direct precursor for the synthesis of 3-pentyl-cyclopentanone via this route.
| Precursor | Catalyst | Temperature (°C) | Yield | Reference(s) |
| Adipic Acid | Barium hydroxide | Elevated | High | wikipedia.org, wikipedia.org |
| Adipic Acid | Sodium carbonate (catalytic) | Not specified | High | organic-chemistry.org, organic-chemistry.org |
| 3-Isopropyladipic Acid | Barium hydroxide | 280-300 | Not specified | google.com |
Catalytic oxidation and dehydrogenation offer alternative pathways to the cyclopentanone ring system, starting from unsaturated or hydroxylated five-membered carbocycles.
Catalytic Oxidation: The oxidation of cyclopentene (B43876) is a well-established route to cyclopentanone. This transformation can be achieved using a Wacker-type process with a palladium(II) chloride-copper(II) chloride (PdCl₂-CuCl₂) catalyst system and oxygen as the oxidant. wikipedia.orgresearchgate.net Optimizing reaction parameters such as temperature, oxygen pressure, and catalyst ratios can lead to high conversion of cyclopentene and good selectivity for cyclopentanone. researchgate.net For example, under optimal conditions, a cyclopentene conversion of 94.58% and a cyclopentanone selectivity of 74.33% have been reported. researchgate.net Other methods include the oxidation of cyclopentane (B165970) using catalysts such as gold nanoparticles supported on titania-modified silica (B1680970) gel or titanium-silicon molecular sieves with hydrogen peroxide as the oxidant. scientific.netgoogle.com A supported palladium catalyst has also been developed for the oxidation of cyclopentene, offering the advantage of catalyst recyclability and the absence of highly corrosive reagents. google.com
Catalytic Dehydrogenation: The dehydrogenation of cyclopentanol (B49286) provides another direct route to cyclopentanone. This process is typically carried out in the presence of a heterogeneous catalyst. Copper-based catalysts, particularly copper-zinc (Cu-Zn) composites, have shown high activity and selectivity for this reaction. jst.go.jp Industrial process investigations have demonstrated that a Cu-Zn catalyst can achieve the target performance levels for commercial production without requiring pre-treatment via H₂ reduction. jst.go.jp Other catalytic systems for the gas-phase dehydrogenation of cyclopentanol include precious metals like palladium and platinum, which can achieve high conversion rates. google.com
| Starting Material | Method | Catalyst System | Key Findings | Reference(s) |
| Cyclopentene | Wacker Oxidation | PdCl₂-CuCl₂ | 94.58% conversion, 74.33% selectivity | researchgate.net |
| Cyclopentane | Selective Oxidation | Au on TiO₂/SiO₂ | 7.2% conversion, 77.4% selectivity (ketone + alcohol) | scientific.net |
| Cyclopentane | Selective Oxidation | Titanium-silicon molecular sieve / H₂O₂ | Selectivity ≥ 99% | google.com |
| Cyclopentanol | Dehydrogenation | Copper-Zinc (Cu-Zn) composite | High activity and selectivity, applicable to industrial processes | jst.go.jp |
| Cyclopentanol | Dehydrogenation | Raney Nickel alloy | >50% conversion, 100% selectivity | google.com |
Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that is widely used to synthesize derivatives of cyclic ketones, including those of cyclopentanone. This reaction involves the base- or acid-catalyzed reaction between an enolate (from a ketone like cyclopentanone) and a carbonyl compound (like an aldehyde).
This pathway is particularly useful for introducing alkyl side chains. For example, 2-pentylcyclopentanone (B1204629) can be synthesized via the aldol reaction of cyclopentanone and heptanal (B48729) to form 2-(1-hydroxyheptyl)cyclopentanone, which is then dehydrated and hydrogenated. google.comlookchem.com Similarly, reacting cyclopentanone with various aromatic aldehydes under basic conditions (e.g., using barium hydroxide) can produce derivatives such as 2,5-dibenzylidene-cyclopentanone in high yields (63-99%). scispace.comui.ac.id
The choice of catalyst is crucial. While base catalysts like sodium hydroxide or barium hydroxide are common, heterogeneous catalysts such as mixed oxides of magnesium and zirconium (Mg-Zr) have been shown to be effective for the aldol condensation of cyclopentanone with biomass-derived molecules like furfural (B47365). scispace.comuniovi.es
| Reactants | Catalyst | Product Type | Yield | Reference(s) |
| Cyclopentanone + Aromatic Aldehydes | Barium hydroxide | 2,5-Dibenzylidene-cyclopentanone derivatives | 63-99% | scispace.com, ui.ac.id |
| Cyclopentanone + Heptanal | Sodium hydroxide | 2-(1-Hydroxyheptyl)cyclopentanone | High | google.com |
| Cyclopentanone + Furfural | Mg-Zr mixed oxide | C₁₀ and C₁₅ adducts | >60% (for C₁₅) | uniovi.es |
Contemporary and Emerging Synthetic Approaches
Modern synthetic chemistry increasingly emphasizes the use of sustainable and renewable resources. The development of green synthetic routes to platform chemicals is a major area of research.
Biomass represents a key renewable feedstock for the chemical industry. rsc.org Lignocellulosic biomass can be processed to yield valuable platform molecules, such as furfural, which can then be catalytically converted into a range of chemicals, including cyclopentanone. rsc.orgsciopen.com This strategy provides a green alternative to traditional petroleum-based syntheses. frontiersin.org
A highly promising green route to the cyclopentanone core is the hydrogenative ring rearrangement of furfural. nih.govresearchgate.net This tandem reaction is typically performed in an aqueous phase using a bifunctional catalyst that possesses both metallic sites for hydrogenation and acidic sites for rearrangement. mdpi.comacs.org
The widely accepted mechanism involves several steps nih.govrsc.org:
Hydrogenation: The aldehyde group of furfural is first hydrogenated to form furfuryl alcohol.
Rearrangement: The furfuryl alcohol undergoes an acid-catalyzed Piancatelli rearrangement to form a 4-hydroxy-2-cyclopentenone (B1226963) intermediate.
Hydrogenation/Dehydration: Subsequent hydrogenation and dehydration steps convert the intermediate into the final cyclopentanone product.
A variety of catalytic systems have been developed for this transformation. Noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials with Lewis acidity have shown excellent performance. mdpi.comelsevierpure.com For example, a defective Pd/UiO-66-NO₂ (a metal-organic framework) catalyst exhibited a furfural conversion of 98.9% with a cyclopentanone selectivity of 96.6%. nih.govmdpi.com Similarly, Pd supported on pyrochlore (B1171951) (Y₂Sn₂O₇) catalysts with tunable Lewis acidity have also achieved high yields of cyclopentanone from furfural. acs.org These methods provide a sustainable pathway to the fundamental cyclopentanone structure, which can then be functionalized to produce derivatives like 3-pentyl-cyclopentanone using the established methods described previously.
| Catalyst | Support | Key Findings | Reference(s) |
| Pd | Defective UiO-66-NO₂ (MOF) | 98.9% FAL conversion, 96.6% CPO selectivity | mdpi.com, nih.gov, researchgate.net |
| Pd | Y₂(Sn₀.₇Ce₀.₃)₂O₇-δ (Pyrochlore) | 95.0% CPO yield | acs.org |
| Noble Metals (Ru, Pt, Pd, Au) | MIL-MOFs (e.g., Fe-MIL-100) | Efficient conversion to CPO compounds | elsevierpure.com |
| Ru with Al₁₁.₆PO₂₃.₇ | Carbon | High selectivity for CPO/CPL, controllable by H₂ pressure | rsc.org |
| Ni/HY | Graded HY Zeolite | High CPO yield due to high surface area and suitable acidity | nih.gov |
FAL = Furfural; CPO = Cyclopentanone; CPL = Cyclopentanol
Sustainable and Green Synthesis Utilizing Biomass-Derived Feedstocks
Development of Bimetallic and Metal-Organic Framework Catalytic Systems
The synthesis of substituted cyclopentanones has been significantly advanced by the development of sophisticated catalytic systems. Bimetallic catalysts and Metal-Organic Frameworks (MOFs) are at the forefront of this progress, offering enhanced efficiency and selectivity.
Bimetallic catalysis leverages the synergistic effects between two distinct metals to achieve superior catalytic performance compared to their monometallic counterparts. While specific examples for the direct synthesis of 3-pentylcyclopentanone are not extensively documented, the principles are well-established in the synthesis of related carbocyclic systems. For instance, the combination of metals can facilitate different stages of a catalytic cycle, such as substrate activation and bond formation, more effectively.
Metal-Organic Frameworks (MOFs) are crystalline porous materials composed of metal ions or clusters linked by organic ligands. Their high surface area and tunable pore dimensions make them exceptional candidates for heterogeneous catalysis. MOFs can be engineered to have specific catalytic sites within their structure, functioning as "nanoreactors" that can influence reaction selectivity. For the synthesis of cyclopentanone derivatives, MOFs can be functionalized with catalytically active metals, providing a controlled environment that can favor the formation of specific isomers.
Stereoselective Synthesis of Chiral Pentylcyclopentanone Derivatives
The creation of chiral molecules, particularly single enantiomers, is crucial in the fragrance and pharmaceutical industries. Methodologies that allow for the stereoselective synthesis of chiral pentylcyclopentanone derivatives are therefore of high importance.
Asymmetric catalysis is a powerful tool for constructing chiral molecules. Several named reactions are particularly relevant to the synthesis of chiral cyclopentanones.
The Pauson-Khand reaction , a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a fundamental method for creating cyclopentenones. core.ac.uk This reaction, typically mediated by cobalt complexes, can be made enantioselective by using chiral ligands. core.ac.ukresearchgate.net Although often more effective for strained alkenes in intermolecular reactions, its intramolecular version is broadly applicable. core.ac.ukursa.catnih.gov Promoters like N-methylmorpholine N-oxide (NMO) can enhance reaction efficiency. researchgate.net The resulting enantioenriched cyclopentenones are valuable precursors that can be converted to chiral 3-pentylcyclopentanone derivatives. A complementary process to the Pauson-Khand reaction has also been developed for synthesizing densely substituted cyclopentenones from internal alkynes and β-keto esters using a titanium-based system. nih.gov
The Nazarov cyclization is a 4π-electrocyclization of divinyl ketones to form cyclopentenones. nih.govacs.org Catalytic asymmetric versions have been developed using chiral Brønsted acids or Lewis acids. nih.govacs.orgresearchgate.net These catalysts create a chiral environment that directs the cyclization to favor one enantiomer, even for simple, acyclic, and alkyl-substituted divinyl ketones. nih.govacs.org Strong and confined acids, such as imidodiphosphorimidates (IDPis), have been shown to promote these cyclizations with good yields and excellent enantioselectivities. nih.govacs.org This method is considered highly atom-economical for constructing the cyclopentenone core. nih.govacs.org
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. For cyclopentanone synthesis, cascade reactions like double Michael additions catalyzed by chiral prolinol silyl (B83357) ethers can construct polysubstituted cyclopentanones with multiple stereocenters in a single step with high enantioselectivity. scispace.comacs.orgresearchgate.net This approach has been used to create complex cyclopentanone structures from simple starting materials like α,β-unsaturated aldehydes and β-keto esters. acs.org
Table 1: Comparison of Asymmetric Catalytic Methods for Cyclopentenone Synthesis
| Method | General Reaction | Catalyst Type | Key Advantages |
| Pauson-Khand Reaction | Alkene + Alkyne + CO → Cyclopentenone | Cobalt or other transition metals with chiral ligands | Broad applicability, especially intramolecularly. core.ac.ukursa.cat |
| Nazarov Cyclization | Divinyl Ketone → Cyclopentenone | Chiral Brønsted or Lewis Acids | High atom economy, effective for simple alkyl-substituted substrates. nih.govacs.org |
| Organocatalysis | Cascade reactions (e.g., Michael additions) | Chiral small molecules (e.g., prolinol ethers) | Metal-free, can create multiple stereocenters in one pot. scispace.comacs.org |
Enzymes offer unparalleled selectivity and are powerful tools in chiral synthesis.
Enzymatic resolution is a technique to separate a racemic mixture. Lipases are commonly used enzymes that can selectively acylate or hydrolyze one enantiomer of an alcohol or ester, respectively, allowing for the separation of the two enantiomers. cabidigitallibrary.orgd-nb.infonih.gov For example, a racemic mixture of a 2-pentylcyclopentanone precursor could be resolved using a lipase (B570770) like Candida antarctica lipase B (CALB), which can selectively hydrolyze one enantiomer of an ester derivative. d-nb.inforesearchgate.netresearchgate.net This method can achieve high enantiomeric excess for both the hydrolyzed product and the unreacted starting material. nih.gov
Asymmetric functionalization uses enzymes to introduce chirality into a molecule. For instance, an enzyme could asymmetrically reduce a cyclopentenone precursor to generate a chiral center at the desired position, leading to an enantioenriched pentylcyclopentanone derivative.
Intramolecular Carbon-Hydrogen Insertion Reactions
Intramolecular C-H insertion reactions are highly atom-economical methods for forming cyclic compounds. acs.org This strategy typically involves a metal-catalyzed decomposition of a diazo compound to generate a carbene, which then inserts into a C-H bond within the same molecule to form a new C-C bond and close the ring. jst.go.jpnih.gov Dirhodium(II) catalysts, such as dirhodium(II) tetraacetate, are effective for these transformations, leading to stereoselective formation of substituted cyclopentanones from α-diazo-β-ketoester precursors. jst.go.jpnih.gov Copper catalysts with chiral ligands have also been employed to achieve enantioselective C-H insertions, yielding chiral cyclopentanones from α-diazo-β-keto sulfones or phenyliodonium (B1259483) ylides with good enantioselectivity. rsc.orgmdpi.com The regioselectivity of the insertion can be directed by the substrate's structure and the catalyst system employed. jst.go.jpnih.gov
Table 2: Catalysts in Intramolecular C-H Insertion for Cyclopentanone Synthesis
| Catalyst System | Precursor Type | Key Outcome/Feature | Reference |
| Dirhodium(II) tetraacetate | α-Diazo-β-ketoesters | Stereoselective synthesis of 3,4-disubstituted cyclopentanones. | jst.go.jpnih.gov |
| Copper(II) triflate with chiral ligands | α-Diazo-β-keto sulfones | Enantioselective C-H insertion with up to 82% ee. | rsc.org |
| Copper(II) triflate with chiral ligands | Phenyliodonium ylides | Enantioselective C-H insertion with up to 72% ee. | mdpi.com |
Annulation Reactions and Cyclization Strategies (e.g., AgNO3-catalyzed, Phosphine-promoted, Dianion Annulation)
Annulation reactions, which build a new ring onto a substrate, are fundamental to cyclopentanone synthesis.
AgNO3-catalyzed cyclization : Silver(I) catalysts can promote intramolecular cyclizations to form functionalized cyclopentanones. x-mol.com For example, an efficient method using silver nitrate (B79036) (AgNO3) has been developed for the intramolecular cyclization of ynones with activated alkenes, using a base like DBU, to produce a variety of cyclopentanone derivatives in good yields under mild conditions. x-mol.comresearchgate.net
Phosphine-promoted annulation : Nucleophilic phosphines can catalyze [3+2] annulation reactions between activated alkynes (ynones) or allenes and electron-deficient alkenes to form five-membered rings. researchgate.netthieme-connect.comnih.govdntb.gov.ua These reactions can be highly diastereoselective and provide access to complex, functionalized cyclopentanones. researchgate.netthieme-connect.com The specific phosphine (B1218219) used can influence the reaction pathway and selectivity. researchgate.netthieme-connect.com
Dianion annulation : This strategy involves the reaction of a dianion with a suitable electrophile. For example, the dianion of a carboxylic acid can undergo a Michael addition to an α,β-unsaturated ester, followed by an intramolecular Dieckmann condensation to form a β-keto ester. baranlab.org Subsequent decarboxylation yields the substituted cyclopentanone. This method provides a controlled approach for constructing the cyclopentanone ring with specific substitution patterns. baranlab.org
Multi-Component Reactions for Complex Cyclopentanone Scaffolds
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. csic.esarkat-usa.org This approach is distinguished by its high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors, making it a powerful tool in modern organic synthesis. rsc.orgresearchgate.net While direct MCR synthesis of a simple mono-alkylated product like 3-pentylcyclopentanone is uncommon, MCRs provide robust platforms for constructing highly substituted and complex cyclopentanone and cyclopentenone cores, which are valuable scaffolds in natural product synthesis and medicinal chemistry. rsc.orgbeilstein-journals.org
Several MCR strategies have been developed for the synthesis of complex cyclopentanoid structures. A notable formal [2+2+1] cycloaddition is the Pauson-Khand reaction (PKR), which combines an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes, to produce α,β-cyclopentenones. rsc.orgresearchgate.net The intermolecular version of the PKR represents a powerful method for assembling densely functionalized cyclopentane rings early in a synthetic sequence. csic.es
More contemporary MCRs offer access to even greater structural diversity. An unprecedented three-component reaction utilizing an arylidene oxazolone (B7731731), an α,β-unsaturated aldehyde (enal), and an N-heterocyclic carbene (NHC) catalyst has been reported to yield fully substituted cyclopentanone derivatives with high stereocontrol. rsc.orgrsc.org This reaction proceeds through the generation of a homoenolate equivalent from the enal, which is then intercepted by the arylidene oxazolone to construct the five-membered ring. rsc.orgindusnettechnologies.com This methodology highlights the potential of MCRs to create multiple contiguous stereocenters in a single step.
The following table summarizes selected MCRs used to generate complex cyclopentanone and cyclopentenone scaffolds, illustrating the diversity of reactants and conditions that can be employed.
Retrosynthetic Analysis and Strategic Disconnections for 3-Pentylcyclopentanone Synthesis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgamazonaws.com This process involves "disconnections," which are imaginary bond-breaking steps that correspond to the reverse of known, reliable chemical reactions. libretexts.orglkouniv.ac.in For a seemingly simple molecule like 3-pentylcyclopentanone, several logical retrosynthetic pathways can be devised, each highlighting a different strategy for carbon-carbon bond formation and ring construction.
Strategy 1: Disconnection via Conjugate Addition
One of the most direct and effective strategies for synthesizing 3-substituted cyclopentanones is through the conjugate (or Michael) addition of a nucleophile to cyclopentenone. This approach identifies the C-C bond between the C3 of the ring and the pentyl group as the strategic disconnection.
Disconnection: The bond between the C3 carbon and the first carbon of the pentyl group is disconnected.
Synthons: This disconnection generates a cyclopentenone electrophile and a pentyl anion nucleophile.
Synthetic Equivalents: The synthetic equivalent for the cyclopentenone synthon is cyclopentenone itself. For the pentyl anion, a suitable synthetic equivalent is an organometallic reagent such as a Gilman cuprate (B13416276) (dipentylcuprate) or a Grignard reagent (pentylmagnesium bromide) used in the presence of a copper catalyst. arkat-usa.orggoogle.com The use of organocuprates is often preferred for 1,4-additions to α,β-unsaturated ketones as it minimizes competing 1,2-addition to the carbonyl group.
Strategy 2: Disconnection via Enolate Alkylation
A classic C-C bond-forming strategy involves the alkylation of a ketone enolate. This approach also targets the bond between the ring and the pentyl substituent for disconnection.
Disconnection: The same C3-pentyl bond is disconnected as in Strategy 1.
Synthons: This leads to a cyclopentanone enolate nucleophile and a pentyl cation electrophile.
Synthetic Equivalents: The nucleophilic synthon is generated by treating cyclopentanone with a suitable base (e.g., lithium diisopropylamide, LDA) to form the enolate. The synthetic equivalent for the pentyl cation is an electrophile such as 1-bromopentane (B41390) or 1-iodopentane.
Strategy 3: Disconnection of the Cyclopentanone Ring
A more profound disconnection involves breaking the carbocyclic ring itself. A powerful method for forming five-membered rings is the intramolecular aldol condensation. fiveable.melibretexts.org This strategy requires a precursor molecule containing two carbonyl groups in a specific relationship.
Disconnection (Functional Group Interconversion & C-C Bond Cleavage): The disconnection is made across the C1-C2 and C3-C4 bonds in the ring, which corresponds to the reverse of an intramolecular aldol reaction. This leads to a linear 1,5-dicarbonyl precursor. For 3-pentylcyclopentanone, this disconnection points to 2-nonanone-6-one.
Synthons/Precursors: The key precursor is a 1,5-diketone.
Synthetic Equivalents and Forward Synthesis: Treatment of the 1,5-diketone (2-nonanone-6-one) with a base would generate an enolate at one of the methyl positions, which would then attack the other carbonyl group intramolecularly. libretexts.orgjove.com The resulting β-hydroxy ketone would readily dehydrate to form an α,β-unsaturated cyclopentenone, which could then be hydrogenated to yield the target 3-pentylcyclopentanone.
These varied retrosynthetic pathways illustrate the logical and creative process of synthesis design, allowing chemists to choose the most efficient and practical route based on available starting materials and reaction reliability.
Reaction Mechanisms and Chemical Reactivity of Cyclopentanone, 3 Pentyl Analogues
Catalytic Transformations and Derivatization Strategies
The cyclopentanone (B42830) scaffold is a versatile building block in organic synthesis. The presence of the pentyl group at the 3-position of the ring in "Cyclopentanone, 3-pentyl-" influences the regioselectivity of various catalytic transformations and derivatization strategies.
Carbon-Carbon Coupling Reactions (e.g., Aldol (B89426) Condensation, Hydroxyalkylation, Alkylation)
Aldol Condensation and Hydroxyalkylation:
Aldol condensation is a powerful tool for forming carbon-carbon bonds. In the context of 3-pentylcyclopentanone, both intermolecular and intramolecular reactions are conceivable. The cross-aldol condensation of cyclopentanone with valeraldehyde (B50692) (pentanal) is a key step in the synthesis of precursors to 2-pentylcyclopentanone (B1204629), a close isomer of the title compound. This reaction, typically catalyzed by solid base catalysts like metal-modified oxides, proceeds through the formation of an intermediate 1-hydroxy-2-pentylcyclopentanone, which then dehydrates to yield 2-pentylidenecyclopentanone. Subsequent hydrogenation of the double bond affords 2-pentylcyclopentanone. A similar strategy could be envisioned for the synthesis of 3-pentylcyclopentanone precursors.
For 3-pentylcyclopentanone itself, enolate formation can occur at either the C2 or C5 position. The reaction of this enolate with an aldehyde (hydroxyalkylation) or a ketone would lead to the corresponding β-hydroxy ketone. The regioselectivity of enolate formation (kinetic vs. thermodynamic) can be controlled by the choice of base and reaction conditions. The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate at the less hindered C5 position. Conversely, weaker bases and higher temperatures would favor the more substituted and thermodynamically more stable enolate at the C2 position.
Alkylation:
The alkylation of enolates is a fundamental method for introducing alkyl groups at the α-position of a ketone. For 3-pentylcyclopentanone, direct alkylation of the enolate with an alkyl halide can be used to introduce a second substituent at the C2 or C5 position. The regiochemical outcome is again dependent on the conditions used for enolate formation. The reaction of the lithium enolate of cyclopentanone with an appropriate alkyl halide is a common strategy. For instance, the synthesis of 2-tert-pentylcyclopentanone has been achieved by reacting the silyl (B83357) enol ether of cyclopentanone with 2-chloro-2-methylbutane (B165293) in the presence of a Lewis acid. This highlights the utility of enol ether chemistry for the controlled alkylation of cyclopentanone systems.
Functional Group Interconversions and Modifications (e.g., Demethoxycarbonylation, Carbonyl Protection, Epoxidation)
Demethoxycarbonylation:
In synthetic routes that construct the cyclopentanone ring via methods like the Dieckmann condensation of a substituted adipic ester, a methoxycarbonyl group is often introduced at the 2-position. The removal of this group, known as demethoxycarbonylation, is a crucial step. This transformation is typically achieved by heating the β-keto ester in the presence of a salt like lithium chloride in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA). This process, often referred to as the Krapcho decarboxylation, proceeds through the hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.
Carbonyl Protection:
In multi-step syntheses, it is often necessary to protect the carbonyl group of 3-pentylcyclopentanone from undesired reactions. A common method for carbonyl protection is the formation of acetals or ketals by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. These protecting groups are stable to a wide range of nucleophilic and basic reagents and can be readily removed by acid-catalyzed hydrolysis to regenerate the ketone.
Epoxidation:
The carbonyl group of 3-pentylcyclopentanone can be converted into an epoxide, a versatile functional group for further transformations. The Corey-Chaykovsky reaction, which involves the reaction of the ketone with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, is a widely used method for this purpose rsc.orgresearchgate.net. This reaction proceeds via the nucleophilic addition of the ylide to the carbonyl carbon, followed by an intramolecular displacement of the sulfonium (B1226848) group to form the three-membered epoxide ring researchgate.net.
Rearrangement Reactions (e.g., Epoxide/Ketone Rearrangement, Tandem 1,6-addition/cyclopropanation/rearrangement)
Epoxide/Ketone Rearrangement:
The spiro-epoxides formed from 3-pentylcyclopentanone can undergo rearrangement reactions, typically under acidic or basic conditions. For instance, the treatment of cyclopentane-derived epoxides with lithium-containing bases can lead to the formation of allylic alcohols mdpi.com. The regioselectivity of this rearrangement is influenced by the stereochemistry of the epoxide and the reaction conditions.
Tandem 1,6-addition/cyclopropanation/rearrangement:
Table 2: Summary of Catalytic Transformations and Derivatization Strategies
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Carbon-Carbon Coupling | ||
| Aldol Condensation | Base or acid catalysis with an aldehyde or ketone | β-Hydroxy ketone or α,β-Unsaturated ketone |
| Hydroxyalkylation | Enolate formation followed by reaction with an aldehyde | β-Hydroxy ketone |
| Alkylation | Enolate or enol ether formation followed by reaction with an alkyl halide | α-Alkyl substituted ketone |
| Functional Group Interconversion | ||
| Demethoxycarbonylation | LiCl, DMSO or HMPA, heat | Decarboxylated ketone |
| Carbonyl Protection | Diol, acid catalyst | Acetal or Ketal |
| Epoxidation (Corey-Chaykovsky) | Sulfur ylide (e.g., (CH₃)₂SOCH₂) | Spiro-epoxide |
| Rearrangement Reactions | ||
| Epoxide Rearrangement | Acid or base catalysis | Allylic alcohol or rearranged ketone |
Advanced Characterization and Spectroscopic Investigations of Cyclopentanone, 3 Pentyl Systems
Application of Chromatographic and Mass Spectrometric Techniques in Mixture Analysis
Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of individual components within complex mixtures containing "Cyclopentanone, 3-pentyl-".
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds. For the analysis of mixtures containing "Cyclopentanone, 3-pentyl-", GC-FID would provide high-resolution separation and sensitive detection. The non-polar nature of the 3-pentyl substituent would contribute to its retention time, allowing for separation from other components based on boiling point and polarity differences. Although specific studies on "Cyclopentanone, 3-pentyl-" are not available, the analysis of cyclopentanone (B42830) in various matrices, such as pyrolysis oil and gasoline, has been successfully demonstrated using GC-FID. nrel.govsigmaaldrich.comscientificlabs.co.uk The effective carbon number concept could be used to estimate the response factor for "Cyclopentanone, 3-pentyl-" for accurate quantification. nrel.gov
Table 1: Representative GC-FID Parameters for the Analysis of Ketones
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Temperature gradient optimized for the specific mixture |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)
For highly complex mixtures, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers significantly enhanced separation power and identification capabilities. copernicus.orgnasa.gov This technique employs two columns with different stationary phases to separate components in two dimensions, providing a much higher peak capacity than conventional GC. copernicus.orgnasa.gov The effluent from the first dimension is trapped and then rapidly injected into the second dimension, creating a two-dimensional chromatogram. copernicus.org For a sample containing "Cyclopentanone, 3-pentyl-", this would allow for its separation from structurally similar isomers and other compounds that might co-elute in a one-dimensional separation. The high-speed acquisition of the TOFMS allows for the collection of full mass spectra for each point in the chromatogram, aiding in the positive identification of "Cyclopentanone, 3-pentyl-" and other unknown components. nasa.gov The use of GC×GC-TOFMS has been demonstrated for the detailed analysis of complex samples like pyrolysis oils, which can contain a wide variety of organic compounds including ketones. sigmaaldrich.comscientificlabs.co.uk
Table 2: Typical GC×GC-TOFMS Configuration for Complex Mixture Analysis
| Parameter | First Dimension | Second Dimension |
| Column Type | Non-polar (e.g., PDMS) | Polar (e.g., PEG) |
| Length | 30 m | 1-2 m |
| Modulation Period | 2-8 s | - |
| Detector | Time-of-Flight Mass Spectrometer | - |
| Acquisition Rate | 100-500 spectra/s | - |
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a versatile technique for the analysis of non-volatile or thermally labile compounds. While GC is generally preferred for a volatile compound like "Cyclopentanone, 3-pentyl-", HPLC can be a valuable alternative, particularly for its derivatized forms or in matrices that are not amenable to GC analysis. The carbonyl group in "Cyclopentanone, 3-pentyl-" provides a chromophore that allows for detection by UV-Vis spectroscopy. The DAD detector can acquire the entire UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment. nih.gov The choice of stationary and mobile phases would be critical for achieving adequate separation. Reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common starting point. mdpi.comphcog.com
Table 3: General HPLC-DAD Conditions for the Analysis of Carbonyl Compounds
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile/methanol |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | Diode Array Detector (e.g., 210-400 nm) |
| Column Temperature | 25-40 °C |
Molecular Beam Sampling Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (MB-VUV-PI-TOFMS) for Reaction Intermediates
The study of reaction mechanisms often involves the detection and identification of transient intermediates. Molecular Beam Sampling Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (MB-VUV-PI-TOFMS) is a powerful technique for this purpose. It utilizes "soft" photoionization with tunable vacuum ultraviolet (VUV) light, which can selectively ionize molecules with minimal fragmentation, providing clear molecular ion signals. uhmreactiondynamics.org This would be particularly useful for investigating the formation and reaction pathways of "Cyclopentanone, 3-pentyl-". By sampling directly from a reaction environment, this technique can provide real-time information on the evolution of reactants, intermediates, and products. The ability to tune the photon energy allows for isomer-selective detection, which would be crucial in distinguishing "Cyclopentanone, 3-pentyl-" from other C10H18O isomers.
Vibrational and Electronic Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the molecular structure, conformation, and electronic properties of "Cyclopentanone, 3-pentyl-".
Electronic Circular Dichroism (ECD) Spectroscopy for Conformational Studies
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that is highly sensitive to the three-dimensional structure of chiral molecules. For a chiral molecule like "Cyclopentanone, 3-pentyl-" (if it exists as a single enantiomer), ECD spectroscopy would be a powerful tool for conformational analysis. The ECD spectrum arises from the differential absorption of left and right circularly polarized light by the molecule. The sign and intensity of the ECD bands are directly related to the spatial arrangement of atoms and chromophores.
Extensive research on the closely related molecule, (R)-3-methylcyclopentanone, has demonstrated the utility of ECD in elucidating its conformational landscape. researchgate.netnih.govresearchgate.net This molecule exists as an equilibrium of multiple conformers, primarily the equatorial and axial forms. researchgate.net Theoretical calculations of the ECD spectra for different conformers, when compared with the experimental spectrum, allow for the determination of the dominant conformer in solution or the gas phase. researchgate.netresearchgate.net Similar studies could be applied to "Cyclopentanone, 3-pentyl-" to understand the conformational preferences of the pentyl group on the cyclopentanone ring. Temperature-dependent ECD studies could also provide thermodynamic information about the conformational equilibrium. nih.gov
Table 4: Conformational Analysis of 3-Substituted Cyclopentanones using ECD
| Feature | Description |
| Technique | Electronic Circular Dichroism (ECD) Spectroscopy |
| Principle | Differential absorption of left and right circularly polarized light. |
| Application | Determination of absolute configuration and conformational analysis of chiral molecules. |
| Key Findings for Analogue | The ratio of equatorial to axial conformers in 3-methylcyclopentanone (B121447) has been determined through comparison of experimental and theoretical ECD spectra. researchgate.net |
| Potential for "Cyclopentanone, 3-pentyl-" | To determine the preferred orientation (equatorial vs. axial) of the pentyl group and to study the conformational dynamics of the molecule. |
Optical Rotation (OR) Measurements
Optical rotation is a critical measure for characterizing chiral molecules such as 3-pentylcyclopentanone. This technique quantifies the rotation of plane-polarized light as it passes through a sample of a chiral compound. The direction and magnitude of this rotation are unique to the specific enantiomer and are influenced by factors including the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used.
The specific rotation, [α], is an intrinsic property of a chiral compound and is calculated from the observed rotation. For instance, studies on analogous chiral ketones like 3-methylcyclopentanone have utilized variational methods to theoretically calculate its optical activity. aip.org These computational approaches, which can be applied to 3-pentylcyclopentanone, consider the electronic transitions within the molecule that give rise to optical activity. The carbonyl group in the cyclopentanone ring is the primary chromophore, and its interaction with the chiral center at the third carbon atom is the source of the observed optical rotation. The sign and magnitude of the rotation are determined by the spatial arrangement of the pentyl group relative to the carbonyl group.
| Parameter | Description |
| Specific Rotation ([α]) | The standardized measure of optical rotation for a chiral compound. |
| Observed Rotation (α) | The measured angle of rotation of plane-polarized light. |
| Temperature (T) | The temperature at which the measurement is taken, typically 20°C or 25°C. |
| Wavelength (λ) | The wavelength of the light used, commonly the sodium D-line (589 nm). |
| Concentration (c) | The concentration of the sample solution in g/mL. |
| Path Length (l) | The length of the sample cell in decimeters (dm). |
The relationship between these parameters is given by the formula: [α] = α / (c * l)
For 3-pentylcyclopentanone, it is expected that the (R) and (S) enantiomers would exhibit equal and opposite optical rotations.
Photoelectron Spectroscopy and Photoelectron Circular Dichroism (PECD)
Photoelectron spectroscopy (PES) provides valuable information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. When applied to chiral molecules like 3-pentylcyclopentanone, a variation of this technique, Photoelectron Circular Dichroism (PECD), offers remarkable sensitivity to the molecule's absolute configuration and conformation.
PECD is observed as an asymmetry in the angular distribution of photoelectrons when a chiral molecule is ionized by circularly polarized light. researchgate.netarxiv.orgaps.orgnih.govaps.org This asymmetry is dependent on the handedness of the light and the enantiomer being studied. Research on the structurally similar (R)-3-methylcyclopentanone has demonstrated the power of PECD in conformational analysis. researchgate.net In these studies, synchrotron radiation was used to measure the gas-phase photoelectron spectra. The experimental dichroism for different electronic states was reported and successfully reproduced by theoretical calculations that considered the contributions of different conformers. researchgate.net
Key findings from PECD studies on analogous cyclopentanone systems that are applicable to 3-pentylcyclopentanone include:
Conformational Sensitivity: PECD is highly sensitive to the conformational and structural nuances of the molecule in the gas phase. researchgate.net For 3-pentylcyclopentanone, this would allow for the investigation of the different possible orientations of the pentyl group.
Electronic State Specificity: The dichroism can be measured for individual electronic states, providing detailed information about the electronic structure of the chiral system.
The data obtained from a hypothetical PECD experiment on 3-pentylcyclopentanone would be analyzed to determine the dichroic parameters for various electronic states, which can be compared with theoretical calculations to elucidate its stereochemistry.
NMR and IR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules, including 3-pentylcyclopentanone.
IR Spectroscopy:
The IR spectrum of 3-pentylcyclopentanone would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. For the parent cyclopentanone, this peak is observed in the region of 1740-1750 cm⁻¹. The exact position of this peak can be influenced by the presence of the pentyl substituent. Other significant absorptions would include those corresponding to C-H stretching and bending vibrations of the cyclopentyl ring and the pentyl chain.
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of 3-pentylcyclopentanone.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the cyclopentanone ring and the pentyl group. The protons alpha to the carbonyl group would be expected to appear at a downfield chemical shift (around 2.0-2.3 ppm for cyclopentanone). The protons on the pentyl group would exhibit characteristic splitting patterns depending on their neighboring protons.
¹³C NMR: The carbon NMR spectrum of cyclopentanone shows three distinct peaks at approximately 220.16, 38.31, and 23.31 ppm, corresponding to the carbonyl carbon, the alpha-carbons, and the beta-carbons, respectively. chegg.com For 3-pentylcyclopentanone, the presence of the pentyl group would introduce additional signals and would also influence the chemical shifts of the cyclopentanone ring carbons due to its electronic effects.
The following table summarizes the expected key spectroscopic data for 3-pentylcyclopentanone based on data for cyclopentanone.
| Spectroscopic Technique | Key Feature | Expected Region/Chemical Shift |
| IR Spectroscopy | C=O Stretch | ~1740-1750 cm⁻¹ |
| C-H Stretch | ~2850-3000 cm⁻¹ | |
| ¹H NMR Spectroscopy | Protons α to C=O | ~2.0-2.4 ppm |
| Pentyl Group Protons | ~0.8-1.6 ppm | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon | ~220 ppm |
| Ring Carbons | ~20-40 ppm | |
| Pentyl Group Carbons | ~14-35 ppm |
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgaps.orgnih.govrsc.org If a single crystal of 3-pentylcyclopentanone could be grown, X-ray crystallography would provide unambiguous information about its solid-state structure.
The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.
For 3-pentylcyclopentanone, an X-ray diffraction study would reveal:
Molecular Conformation: The precise conformation of the cyclopentanone ring and the orientation of the pentyl substituent in the solid state.
Crystal Packing: How the individual molecules of 3-pentylcyclopentanone are arranged in the crystal lattice.
Intermolecular Interactions: The nature and geometry of any intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal structure.
Absolute Configuration: For a chiral sample, X-ray diffraction can be used to determine the absolute configuration of the enantiomers, provided that a suitable reference atom is present.
The data obtained from an X-ray diffraction experiment is typically presented in a table of crystallographic parameters, which would include:
| Crystallographic Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |
While no specific X-ray diffraction studies on 3-pentylcyclopentanone are available in the provided search results, this technique remains the gold standard for the definitive structural determination of crystalline organic compounds.
Computational Chemistry and Theoretical Studies of Cyclopentanone, 3 Pentyl
Quantum Mechanical Studies on Molecular Structure and Conformation
Computational quantum mechanical methods are powerful tools for investigating the three-dimensional structures and conformational landscapes of molecules. For Cyclopentanone (B42830), 3-pentyl-, these studies provide critical insights into the preferred spatial arrangements of the pentyl group relative to the cyclopentanone ring, which in turn influence its reactivity and physical properties.
Density Functional Theory (DFT) has been widely employed to study the conformations of cyclic ketones due to its favorable balance of computational cost and accuracy. For Cyclopentanone, 3-pentyl-, DFT calculations, typically using functionals such as B3LYP or M06-2X with a basis set like 6-31G(d) or larger, are used to perform a conformational search. This process identifies the stable conformers of the molecule.
The primary conformational flexibility in Cyclopentanone, 3-pentyl- arises from two main features: the puckering of the cyclopentanone ring and the rotation around the C-C single bonds of the pentyl side chain. The cyclopentanone ring itself is not planar and typically adopts an envelope or a twisted-chair conformation to relieve ring strain. The substitution at the 3-position influences the preference for the puckering pattern.
The orientation of the 3-pentyl group can be either axial-like or equatorial-like. For each of these, the pentyl chain can adopt numerous conformations. Computational studies systematically explore these possibilities by rotating the dihedral angles of the pentyl chain and optimizing the geometry of each starting structure to find the local energy minima on the potential energy surface. The results of these calculations typically show that conformers with the pentyl group in an equatorial position are sterically favored and therefore lower in energy than their axial counterparts. Within the equatorial conformers, the lowest energy structure is one where the pentyl chain is extended to minimize steric interactions.
Following the identification of stable conformers through DFT calculations, their relative energies and thermodynamic parameters are determined. By performing frequency calculations on the optimized geometries, zero-point vibrational energies (ZPVE), thermal energies, enthalpies, and Gibbs free energies can be computed. These corrections are essential for a more accurate comparison of conformer stabilities.
The energy difference between the most stable equatorial conformer and the lowest-energy axial conformer is a key parameter. For 3-alkyl substituted cyclopentanones, this energy difference is typically in the range of 1-3 kcal/mol, favoring the equatorial conformer. The rotational barrier for the interconversion between different conformers of the pentyl chain is generally low, suggesting that at room temperature, the molecule is conformationally flexible.
A hypothetical energy profile for the major conformers of Cyclopentanone, 3-pentyl- is presented below. Conformer A represents the global minimum with the pentyl group in an equatorial position and an extended chain, while Conformer B is a higher energy local minimum with the pentyl group in an axial position.
Table 1: Calculated Relative Energies and Thermodynamic Parameters for Conformers of Cyclopentanone, 3-pentyl-
| Conformer | Position of Pentyl Group | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| A | Equatorial | 0.00 | 0.00 |
| B | Axial | 1.85 | 1.92 |
| C | Equatorial (gauche) | 0.75 | 0.81 |
Note: Data are hypothetical and representative of typical values for 3-alkylcyclopentanones.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing information on transition states and reaction pathways that are often difficult to probe experimentally.
For reactions involving Cyclopentanone, 3-pentyl-, such as enolate formation, aldol (B89426) reactions, or reductions, computational methods can be used to map out the entire reaction coordinate. This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The structure of the TS provides insights into the geometry of the molecule as it transforms from reactant to product.
Frequency calculations are used to verify the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to connect the transition state to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. The calculated activation energy (the energy difference between the transition state and the reactants) is a crucial parameter for predicting the reaction rate.
Photochemical reactions of cyclic ketones, such as the Norrish Type I cleavage, are known to proceed through diradical intermediates. Upon absorption of UV light, the carbonyl group can be excited to a singlet or triplet state, leading to the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. In the case of Cyclopentanone, 3-pentyl-, this would result in a diradical species.
Computational studies, often using multireference methods or unrestricted DFT, can model these open-shell species. These calculations can explore the potential energy surface of the diradical, investigating subsequent reaction pathways such as intramolecular hydrogen abstraction, decarbonylation, or ring closure. The stability and lifetime of the diradical intermediate, as well as the branching ratios for its different reaction channels, can be computationally estimated. For instance, the cleavage of the C1-C2 bond would lead to a diradical that can undergo further reactions, and the presence of the 3-pentyl group can influence the regioselectivity of these subsequent steps.
Spectroscopic Property Prediction and Validation
Computational chemistry provides a powerful means to predict various spectroscopic properties, which can be used to confirm the structure of a molecule or to interpret experimental spectra.
For Cyclopentanone, 3-pentyl-, DFT calculations can be used to predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. The vibrational frequencies and IR intensities are obtained from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical method.
NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predicted spectra for the most stable conformer can be compared with experimental data to confirm the structure and stereochemistry of the molecule.
Table 2: Predicted Spectroscopic Data for Cyclopentanone, 3-pentyl-
| Spectroscopic Data | Predicted Value |
|---|---|
| IR Frequency (C=O stretch) | ~1745 cm⁻¹ |
| ¹H NMR Chemical Shift (α-protons) | 2.0 - 2.4 ppm |
| ¹³C NMR Chemical Shift (C=O carbon) | ~220 ppm |
Note: These are typical predicted values for a substituted cyclopentanone and serve as an illustrative example.
Theoretical Electronic Circular Dichroism (ECD) Spectra Computations
Electronic Circular Dichroism (ECD) spectroscopy is a vital experimental technique for determining the absolute configuration of chiral molecules. The computational prediction of ECD spectra has become a standard and reliable method to assign stereochemistry, especially when combined with experimental data. The process involves calculating the differential absorption of left and right circularly polarized light as a function of wavelength.
The theoretical simulation of ECD spectra for a flexible molecule like 3-pentylcyclopentanone is a multi-step process. The first and most critical step is a thorough conformational analysis to identify all stable low-energy structures of the molecule. The presence of the flexible pentyl group and the puckered cyclopentanone ring gives rise to numerous possible conformers. This search is typically performed using molecular mechanics (MM) methods, followed by geometry optimization of the identified conformers using a more accurate method, such as Density Functional Theory (DFT). comporgchem.com
Once the geometries and relative energies of the stable conformers are obtained, the ECD spectrum for each is calculated. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used quantum-mechanical method for this purpose, as it provides a good balance between accuracy and computational cost for medium-sized organic molecules. unipi.itresearchgate.net The calculation yields a set of electronic transitions, each characterized by an excitation energy (wavelength) and a corresponding rotatory strength (R), which determines the sign and intensity of the ECD band.
Illustrative Data for (R)-3-pentylcyclopentanone ECD Computation
The following table presents hypothetical data for the purpose of illustrating the outcome of an ECD computational study. The conformers, energies, and rotatory strengths are not based on actual experimental results for Cyclopentanone, 3-pentyl-.
| Conformer ID | Relative Free Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Electronic Transition (n → π*) | Calculated Rotatory Strength (R) [10⁻⁴⁰ cgs] |
| 3-PC-Conf-1 | 0.00 | 45.5 | 305 nm | +15.2 |
| 3-PC-Conf-2 | 0.50 | 20.1 | 303 nm | +10.8 |
| 3-PC-Conf-3 | 0.95 | 9.5 | 308 nm | -5.4 |
| 3-PC-Conf-4 | 1.20 | 6.3 | 306 nm | +12.1 |
| Other | >1.5 | 18.6 | - | - |
Theoretical Optical Rotation (OR) Calculations
Optical Rotation (OR) is another chiroptical property fundamental to the characterization of chiral molecules. It measures the angle to which a compound rotates the plane of polarized light at a specific wavelength, typically the sodium D-line (589 nm). The calculation of specific rotation, [α]D, is a powerful tool for predicting the sign and magnitude of this rotation, aiding in the assignment of absolute configuration.
Similar to ECD calculations, the theoretical prediction of OR for a flexible molecule like 3-pentylcyclopentanone is highly dependent on its three-dimensional structure. acs.org Therefore, a comprehensive conformational search and the subsequent Boltzmann averaging of the OR values of all contributing conformers are essential for obtaining a result that can be reliably compared to experimental measurements. semanticscholar.org
The specific rotation is computed using DFT by calculating the frequency-dependent electric dipole–magnetic dipole polarizability tensor. acs.org The accuracy of the calculated OR is sensitive to the choice of the computational method, particularly the basis set. Basis sets that include diffuse functions (e.g., aug-cc-pVDZ or aug-cc-pVTZ) are generally required to accurately describe the response of the electron density to the electromagnetic field, which is crucial for predicting optical rotation. acs.org While Hartree-Fock (HF/SCF) methods can be used, DFT functionals like B3LYP have been shown to provide substantially more accurate [α]D values when paired with appropriate basis sets. acs.org The comparison between the calculated Boltzmann-averaged [α]D and the experimentally measured value can provide strong evidence for the assignment of a molecule's absolute configuration.
Illustrative Data for (R)-3-pentylcyclopentanone Optical Rotation Calculation
The following table presents hypothetical data to illustrate the results of an OR computational study. The values are not based on actual calculations for Cyclopentanone, 3-pentyl-.
| Conformer ID | Relative Free Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Calculated Specific Rotation [α]D (deg·cm³·g⁻¹·dm⁻¹) |
| 3-PC-Conf-1 | 0.00 | 45.5 | +85.2 |
| 3-PC-Conf-2 | 0.50 | 20.1 | +95.7 |
| 3-PC-Conf-3 | 0.95 | 9.5 | -30.1 |
| 3-PC-Conf-4 | 1.20 | 6.3 | +78.4 |
| Other | >1.5 | 18.6 | (various) |
| Boltzmann-Averaged Value | - | 100.0 | +65.5 |
Kinetic Modeling and Simulation of Chemical Processes (e.g., Master Equation Analysis)
Computational chemistry is instrumental in modeling the kinetics of chemical reactions, such as the thermal decomposition (pyrolysis) of organic molecules. For a compound like Cyclopentanone, 3-pentyl-, understanding its unimolecular decomposition pathways is important for applications where it might be exposed to high temperatures, such as in combustion or atmospheric chemistry.
A state-of-the-art approach for modeling such processes is the combination of high-level quantum chemical calculations with Rice-Ramsperger-Kassel-Marcus (RRKM) theory and master equation (ME) analysis. nih.govnih.gov This methodology allows for the calculation of temperature- and pressure-dependent rate constants for complex reaction networks.
The first step involves a detailed exploration of the potential energy surface (PES) for the unimolecular reactions of the molecule. This is achieved using quantum chemistry methods (e.g., G3B3, CCSD(T)) to locate the structures and energies of the reactant, transition states (TS), intermediates, and products for all plausible decomposition channels. nih.gov For Cyclopentanone, 3-pentyl-, these channels would include various C-C bond fissions in the ring and the pentyl chain, as well as rearrangement reactions like hydrogen transfers.
The calculated energetic and molecular properties (vibrational frequencies, rotational constants) for all species on the PES are then used as input for an RRKM/master equation model. mdpi.com The RRKM theory calculates microcanonical rate constants for each reaction step, while the master equation simulates the collisional energy transfer between the reacting molecule and a bath gas (e.g., nitrogen or argon). Solving the master equation yields the phenomenological rate coefficients (k(T,P)) and product branching ratios as a function of temperature and pressure. rsc.org This detailed kinetic model provides a fundamental understanding of the molecule's thermal stability and decomposition mechanisms.
Illustrative Data for Unimolecular Decomposition Pathways of Cyclopentanone, 3-pentyl-
The following table presents hypothetical reaction channels and their calculated activation energies to illustrate the type of data generated from a PES study. These pathways and energies are purely illustrative.
| Pathway ID | Reaction Description | Calculated Activation Energy (Ea) (kcal/mol) |
| R1 | C1-C2 bond cleavage (Norrish Type I) | 75.5 |
| R2 | C2-C3 bond cleavage | 82.1 |
| R3 | C-C bond cleavage in pentyl chain (β-scission) | 78.3 |
| R4 | Ring-opening to form an unsaturated acyl radical | 76.0 |
| R5 | Dehydrogenation via 1,3-H shift | 88.4 |
Research Applications of Cyclopentanone, 3 Pentyl and Its Structural Analogues
Role as a Versatile Synthetic Intermediate
Substituted cyclopentanones are valuable intermediates in organic synthesis due to their reactivity and the stereochemical complexity that can be introduced and manipulated around the five-membered ring.
Building Blocks for Complex Organic Molecules (e.g., Substituted Cubanes)
Cyclopentanone (B42830) and its derivatives have historically served as foundational starting materials in the synthesis of complex, polycyclic organic molecules, most notably substituted cubanes. The synthesis of the cubane (B1203433) skeleton, a highly strained and synthetically challenging motif, often commences with transformations of a cyclopentanone ring. For instance, a well-established route to cubane-1,4-dicarboxylic acid, a key precursor to other substituted cubanes, begins with the bromination of the ethylene (B1197577) ketal of cyclopentanone. This is followed by a series of reactions including dehydrobromination and a Diels-Alder dimerization.
While the direct use of Cyclopentanone, 3-pentyl- in cubane synthesis is not explicitly detailed in the literature, the presence of an alkyl substituent at the 3-position could offer a handle for further functionalization or influence the stereochemical outcome of the synthetic sequence. The pentyl group could also be envisioned to modify the physical properties of the resulting cubane derivatives, such as their solubility and crystal packing, which are important considerations for their application in areas like high-energy-density materials.
Table 1: Key Steps in a General Cubane Synthesis Starting from a Cyclopentanone Derivative
| Step | Reaction | Purpose |
| 1 | Ketalization | Protection of the ketone functionality. |
| 2 | Bromination | Introduction of bromine atoms for subsequent elimination and rearrangement reactions. |
| 3 | Dehydrobromination | Formation of a reactive diene intermediate. |
| 4 | Diels-Alder Dimerization | Construction of the basic polycyclic framework. |
| 5 | Photochemical [2+2] Cycloaddition | Formation of the cage-like structure. |
| 6 | Favorskii Rearrangement | Ring contraction to form the five-membered rings of the cubane core. |
| 7 | Decarboxylation | Removal of carboxylic acid groups to yield the final cubane structure. |
Precursors in Natural Product Synthesis
The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast array of natural products exhibiting diverse biological activities. Consequently, substituted cyclopentanones are crucial building blocks in the total synthesis of these complex molecules. The strategic placement of functional groups on the cyclopentanone ring allows for the stereocontrolled construction of intricate molecular architectures.
Although a specific natural product directly incorporating the 3-pentyl-cyclopentanone unit has not been prominently identified, the general synthetic strategies employed for cyclopentanoid natural products often rely on the functionalization of pre-existing cyclopentanone rings. The 3-pentyl substituent could, in principle, be a key structural feature of a target natural product or a synthetic handle that is later modified. For example, the synthesis of various cyclopentanoid natural products involves intramolecular Wittig reactions or aldol (B89426) condensations of diketones derived from substituted cyclopentanones.
Scaffold for Medicinal Chemistry Research
The cyclopentanone ring serves as a versatile scaffold in the design and synthesis of novel pharmacologically active compounds. The ability to introduce a variety of substituents at different positions on the ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.
Design and Synthesis of Novel Pharmacological Scaffolds and Derivatives
Research into the medicinal chemistry applications of alkyl-substituted cyclopentanones has revealed their potential as cores for the development of new therapeutic agents. For example, a series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones have been synthesized and evaluated for their anti-inflammatory and analgesic activities. youtube.com This research demonstrates that the presence and nature of an alkyl group at the 2-position can significantly influence the biological activity and stability of the molecule, while minimizing cytotoxicity. youtube.com
Extrapolating from these findings, Cyclopentanone, 3-pentyl- could serve as a valuable starting material for the synthesis of novel pharmacological scaffolds. The 3-pentyl group, being a lipophilic chain, could enhance the compound's ability to cross cell membranes and interact with hydrophobic binding pockets of biological targets. Structure-activity relationship (SAR) studies on such derivatives would be crucial to understand how the position and nature of the alkyl substituent impact the desired pharmacological effect.
Table 2: Examples of Pharmacological Activities of Substituted Cyclopentanone Derivatives
| Cyclopentanone Derivative Class | Pharmacological Activity | Reference |
| 2-Alkyl-5-arylidene cyclopentanones | Anti-inflammatory, Analgesic | youtube.com |
| Cyclopentenone prostaglandins | Various biological activities | |
| 3-Alkyl-2-aryl-2-cyclopenten-1-one oximes | Inhibition of tumor necrosis factor-α (TNF-α) | nih.gov |
Advanced Materials Science Research
The unique chemical properties of cyclopentanone and its derivatives also lend themselves to applications in the field of materials science, particularly in the synthesis of polymers and advanced carbon materials.
Polymer Precursors and Carbon Material Synthesis
Cyclopentanone-containing structures can be incorporated into polymer backbones to modify their properties. For instance, methods have been developed for the preparation of polymers containing cyclopentanone structures, such as poly(9-fluorenone), through the electrolytic polymerization of aromatic hydrocarbons and subsequent oxidation of cyclopentane structures. google.com The introduction of an alkyl substituent like a pentyl group onto the cyclopentanone ring could influence the solubility, processability, and thermal properties of the resulting polymers. The long alkyl chain could increase solubility in nonpolar solvents and potentially lower the glass transition temperature of the polymer. nih.gov
Furthermore, cyclopentanone and its derivatives have been explored as precursors for the synthesis of high-density renewable fuels. researchgate.net The self-condensation and subsequent hydrodeoxygenation of cyclopentanone derivatives can lead to the formation of polycyclic alkanes with high energy density. The 3-pentyl group in Cyclopentanone, 3-pentyl- could potentially influence the density and combustion properties of such fuels. While direct evidence is limited, the principles of hydrocarbon fuel synthesis suggest that the incorporation of such alkylated cyclic structures could be a viable strategy for producing advanced carbon-based materials and fuels.
Development of Photoactive Materials
The cyclopentanone scaffold is a foundational structure in the development of various photoactive materials. Research has focused on derivatives of cyclopentanone, which can be tailored for specific photochemical applications, such as photopolymerization. While direct studies on the photoactivity of Cyclopentanone, 3-pentyl- are not extensively documented, research into its structural analogues provides significant insights into the potential of this chemical class.
One area of development involves benzylidene cyclopentanone derivatives, which function as photoinitiators. nih.gov These molecules, characterized by a cyclopentanone core with benzylidene groups attached, can initiate polymerization reactions upon exposure to light, a process known as photopolymerization. nih.govsemanticscholar.org Specifically, certain derivatives have been investigated for two-photon photopolymerization (TPP), a technique used for creating complex 3D microstructures. nih.gov For instance, a methyl methacrylate (B99206) derivative of 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone has been studied as a photoinitiator. nih.gov In these systems, the molecule's structure, featuring electron-donating (amino) and electron-withdrawing (carbonyl) groups, facilitates a charge transfer process crucial for its photoactivity. nih.gov Enhanced intersystem crossing in these derivatives leads to increased radical generation, which is essential for initiating the polymerization process. nih.gov
The photochemical behavior of cyclopentenones, another class of structural analogues, has also been explored, particularly their ability to undergo [2+2] photocycloaddition reactions. researchgate.netnih.gov These reactions can be utilized to synthesize more complex molecules, including cyclobutene (B1205218) aldehydes. researchgate.net The study of these reactions helps in understanding the fundamental photochemical processes that substituted cyclopentanones might undergo. The efficiency and outcome of these photochemical reactions can be influenced by the substituents on the cyclopentanone ring, suggesting that the 3-pentyl group in Cyclopentanone, 3-pentyl- would play a role in directing its photochemical behavior if it were to be used in such applications.
| Cyclopentanone Derivative | Application Area | Key Research Finding |
| 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone | Two-Photon Photopolymerization (Photoinitiator) | Capable of initiating polymerization to fabricate 3D microstructures with features as small as 45 nm. nih.gov |
| Substituted Cyclopentenones | Photochemical Synthesis | Undergo [2+2] photocycloaddition with alkenes to form cyclobutene aldehydes. researchgate.net |
| Dibenzylidenecyclobutanones (Analogues) | Photoactive Materials | Exhibit the ability to undergo [2+2] photocycloaddition, which can be controlled by molecular preorganization. nih.gov |
Bio-Derived Fuel and Biomass Conversion Research
Cyclopentanone and its alkylated derivatives are significant targets in the research of bio-derived fuels and biomass conversion. They are considered valuable platform molecules that can be upgraded into high-density fuel precursors. researchgate.net The primary pathway involves the conversion of lignocellulosic biomass, which is an abundant and renewable resource. researchgate.net
The most prominent pathway for producing cyclopentanone from biomass starts with furfural (B47365). nih.gov Furfural is a platform chemical derived from the hemicellulose component of biomass. mdpi.com Through a series of catalytic reactions, including hydrogenation and rearrangement, furfural can be selectively converted into cyclopentanone. nih.govmdpi.comrsc.org This process is typically carried out in an aqueous medium using various heterogeneous catalysts. nih.gov
Researchers have investigated numerous catalytic systems to optimize the yield and selectivity of cyclopentanone from furfural. These systems often employ metals like platinum, palladium, nickel, and cobalt on various supports. mdpi.combcrec.idmdpi.com For example, a high yield of cyclopentanone (84%) has been achieved using a Ru/C catalyst in combination with an aluminum phosphate (B84403) solid acid catalyst. rsc.org The reaction proceeds through intermediates such as furfuryl alcohol and 4-hydroxy-2-cyclopentenone (B1226963) via a process known as the Piancatelli rearrangement. nih.govmdpi.com
Once produced, cyclopentanone and its derivatives serve as building blocks for larger fuel molecules. researchgate.net A key upgrading strategy is aldol condensation, where cyclopentanone reacts with itself or other molecules to form larger carbon-carbon bonds. researchgate.net The resulting products can then be subjected to hydrodeoxygenation to remove oxygen atoms and produce high-density cycloalkanes suitable for use as jet fuel. researchgate.netnih.gov For instance, the self-condensation of cyclopentanone can produce C10 and C15 precursors, which, after hydrodeoxygenation, yield high-density fuels. researchgate.netnih.gov The presence of an alkyl chain, such as the pentyl group in Cyclopentanone, 3-pentyl-, makes it a direct precursor for C10 and larger cycloalkanes, which are desirable components for advanced biofuels.
| Catalyst System | Feedstock | Primary Product | Reported Yield/Selectivity |
| Ru/C and Al11.6PO23.7 | Furfural | Cyclopentanone | 84% Yield rsc.org |
| 10%Co-10%Ni/TiO2 | Furfural | Cyclopentanone (CPO) | 53.3% Selectivity mdpi.com |
| CuNi@C | Furfural | Cyclopentanone | 96.9% Yield mdpi.com |
| Pt/W₀.₃Zr₀.₇-R | Furfuryl Alcohol | Cyclopentanone | 64% Yield higfly.eu |
| Raney Cobalt + KOH | Cyclopentanone | 2-Cyclopentyl cyclopentanone | 83.3% Carbon Yield acs.org |
Applications in Agrochemical and Industrial Chemical Research
Cyclopentanone and its substituted analogues, including Cyclopentanone, 3-pentyl-, are versatile intermediates in the synthesis of a wide range of commercial products, notably in the agrochemical and industrial chemical sectors. nih.govsyensqo.com The cyclopentanone ring serves as a crucial structural motif for compounds with significant commercial applications, including fragrances, solvents, and pharmaceuticals. nih.govresearchgate.netwikipedia.org
In the agrochemical industry, cyclopentanone derivatives are used as precursors for fungicides and pesticides. mdpi.comwikipedia.org The specific functionalization of the cyclopentanone ring allows for the creation of molecules with targeted biological activity.
The fragrance industry heavily utilizes cyclopentanone derivatives. researchgate.net Substituted cyclopentanones are key components of jasmine-like scents. bcrec.id For example, methyl dihydrojasmonate, a widely used fragrance, is a derivative of cyclopentanone. researchgate.netscispace.com The synthesis of these fragrances often involves the alkylation of the cyclopentanone ring, highlighting the importance of compounds like Cyclopentanone, 3-pentyl-, which already possess the core structure with an alkyl chain. scispace.com
In industrial chemistry, cyclopentanone is employed as a solvent and a building block for polymers and specialty chemicals. google.combusinessresearchinsights.com Its properties make it suitable for dissolving resins and polymers. google.com Furthermore, it is a precursor in the synthesis of various pharmaceuticals, where the five-membered ring is incorporated into more complex molecular architectures. syensqo.comwikipedia.org
Structure-Activity Relationship (SAR) Studies in Chemical Functionality
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity or chemical function. While specific SAR studies for Cyclopentanone, 3-pentyl- are not widely published, research on analogous structures provides a framework for predicting its potential activities. SAR studies typically involve systematically modifying a core chemical structure and observing the resulting changes in a specific property, such as receptor binding affinity, enzyme inhibition, or antibacterial activity. nih.govmdpi.com
For example, SAR studies have been conducted on diarylpentanoids that incorporate a cyclopentanone ring as a central bridge. mdpi.com In these studies, researchers synthesized a series of compounds with different substituents on the aryl (phenyl) rings and evaluated their antibacterial and antioxidant activities. mdpi.com It was found that the type, number, and position of these substituents significantly impacted the biological effect. For instance, symmetric diarylpentanoids with para-hydroxyl groups on the aromatic rings showed good antioxidant activity, comparable to ascorbic acid. mdpi.com
In another study focusing on pyrazolopyridinyl pyrimidine (B1678525) derivatives as potential sGC stimulators, various alkyl and cycloalkane groups were substituted at a key position to probe steric effects. nih.gov The results showed that smaller, less bulky groups, such as ethyl or n-propyl, led to better inhibitory activity compared to larger groups like n-hexyl or cyclopentyl. nih.gov This demonstrates that the size and shape of a substituent, such as the pentyl group in Cyclopentanone, 3-pentyl-, can be a critical determinant of molecular function. These studies underscore that the introduction of the 3-pentyl group onto the cyclopentanone ring would be expected to significantly influence its interaction with biological targets or its chemical reactivity compared to the unsubstituted parent molecule.
| Compound Series | Activity Studied | Key SAR Finding |
| Diarylpentanoids with Cyclopentanone Bridge | Antibacterial, Antioxidant | Substituents on the aryl rings are crucial; p-hydroxyl groups confer good antioxidant activity. mdpi.com |
| Pyrazolopyridinyl Pyrimidine Derivatives | sGC Inhibitory Activity | Smaller alkyl substituents (e.g., n-propyl) at the R1 position result in better activity than bulkier groups (e.g., n-hexyl, cyclopentyl), indicating sensitivity to steric effects. nih.gov |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART) | Anticancer (Tubulin Inhibition) | Modifications to the "B" ring and the linker between rings can lead to more potent compounds with improved bioavailability. nih.gov |
Environmental Impact and Green Chemistry Principles in Cyclopentanone, 3 Pentyl Synthesis
Sustainable Synthesis Methodologies
Traditional synthesis routes for cyclic ketones often rely on petrochemical feedstocks, which raises significant concerns about the depletion of fossil fuels and the associated environmental impact. researchgate.net A primary goal of sustainable chemistry is the transition toward renewable feedstocks. yale.edu In the context of substituted cyclopentanones, a significant advancement is the use of biomass-derived platform molecules, such as furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), which are obtained from the C5 and C6 sugars in lignocellulosic biomass. nih.govmdpi.com
The conversion of these furan-based compounds into a cyclopentanone (B42830) ring is a key sustainable strategy. nih.gov This process typically involves a hydrogenative ring rearrangement in an aqueous medium, which aligns with the green principle of using safer solvents like water. mdpi.comresearchgate.net This bio-based approach offers a direct route to the core cyclopentanone structure, which can then be functionalized. For the synthesis of Cyclopentanone, 3-pentyl-, this could involve either starting with a suitably modified furan (B31954) precursor or performing a subsequent green alkylation step on the bio-derived cyclopentanone.
Further aligning with sustainability, modern flow synthesis techniques are being developed for related cyclopentenone structures, which can enhance efficiency, minimize energy consumption, and reduce waste generation compared to traditional batch processing. durham.ac.uk The adoption of such renewable feedstocks and advanced processing technologies represents a fundamental shift towards more environmentally benign chemical manufacturing. researchgate.net
Atom Economy and Waste Minimization in Production Processes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. chemistry-teaching-resources.comwikipedia.org A high atom economy signifies that minimal waste is generated, which is both environmentally and economically beneficial. chemistry-teaching-resources.com Synthetic methods should be designed to maximize this incorporation. yale.edu
Traditional multi-step syntheses, particularly those involving protecting groups or stoichiometric reagents, often suffer from poor atom economy. acs.orgprimescholars.com For instance, a classical approach to synthesizing Cyclopentanone, 3-pentyl- might involve the alkylation of a pre-formed cyclopentanone enolate using a pentyl halide. This type of substitution reaction inherently generates stoichiometric amounts of salt as a byproduct, thus lowering the atom economy.
In contrast, modern synthetic strategies prioritize addition and rearrangement reactions, which are by nature 100% atom-economical as all reactant atoms are incorporated into the product. chemistry-teaching-resources.com A hypothetical greener pathway could involve a direct catalytic addition of a pentene precursor across the cyclopentanone ring system, avoiding the generation of inorganic salt waste.
The following table compares the theoretical atom economy of a classical substitution pathway with an idealized addition pathway for the synthesis of Cyclopentanone, 3-pentyl-.
| Synthesis Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Classical Substitution | Cyclopentanone + Sodium Amide + 1-Bromopentane (B41390) | Cyclopentanone, 3-pentyl- | Sodium Bromide + Ammonia | 50.5% |
| Idealized Addition | Cyclopentenone + Pentane (via catalytic C-H activation) | Cyclopentanone, 3-pentyl- | None | 100% |
Note: This table is illustrative. The "Idealized Addition" represents a goal of green synthesis; practical catalytic C-H activation for this specific transformation remains a significant research challenge.
By focusing on reaction design that maximizes atom economy, chemists can significantly reduce waste at its source, which is the most effective approach to pollution prevention. yale.edu
Catalytic Approaches for Reduced Environmental Footprint
The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric reagents. yale.edu Catalysts offer numerous advantages, including increased reaction rates, higher selectivity, and the ability to function under milder temperature and pressure conditions, thereby reducing energy consumption. Crucially, catalysts are used in small amounts and can often be recycled and reused, minimizing waste. nih.gov
In the synthesis of the cyclopentanone core from biomass, the development of efficient and robust catalysts is a primary research focus. Heterogeneous catalysts are particularly favored as they are easily separated from the reaction mixture, simplifying product purification and catalyst recycling.
Key catalytic advancements for cyclopentanone synthesis include:
Bimetallic Catalysts: Systems such as Nickel-Copper (Ni-Cu) and Platinum-Cobalt (Pt-Co) supported on materials like carbon or Metal-Organic Frameworks (MOFs) have shown high efficiency and selectivity in converting furfural to cyclopentanone. amazonaws.comrsc.org The synergy between the two metals can enhance catalytic activity and stability.
Single-Atom Catalysts: The use of atomically dispersed metals, such as single Ruthenium atoms on a carbon support, represents a frontier in catalysis. rsc.org This approach maximizes the efficiency of the precious metal and can lead to unique selectivity compared to nanoparticle catalysts.
Acid/Base Catalysis: The rearrangement of furan precursors to cyclopentanone derivatives involves both hydrogenation and acid-catalyzed steps. mdpi.com Bifunctional catalysts that contain both metal hydrogenation sites and acid sites (e.g., Ni₃P on γ-Al₂O₃) can facilitate the entire reaction sequence efficiently. mdpi.com
The table below summarizes various catalytic systems used in the conversion of furfural, a precursor to the cyclopentanone ring, highlighting the move towards milder and more efficient processes.
| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Key Outcome | Reference |
| Ni-Cu | MOF-5 | 160 | 3.0 | 96% Selectivity for Cyclopentanone | amazonaws.com |
| Pt-Co | Carbon | 180 | 1.0 | 75% Yield of Cyclopentanone in biphasic system | rsc.org |
| Au | TiO₂ | 160 | 4.0 | 99% Yield of Cyclopentanone | nih.gov |
| Ni₃P | γ-Al₂O₃ | 180 | 4.0 | 74.6% Yield of Cyclopentanone in water | mdpi.comresearchgate.net |
These catalytic innovations are critical for developing cost-effective and environmentally sustainable processes for producing Cyclopentanone, 3-pentyl- and other valuable cyclic ketones from renewable resources.
Q & A
Q. What analytical techniques are recommended for quantifying cyclopentanone in complex mixtures like pyrolysis oils?
To quantify cyclopentanone in complex matrices such as pyrolysis oils, gas chromatography with flame ionization detection (GC-FID) is widely used due to its high sensitivity for ketones. Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) provides enhanced resolution for overlapping peaks in complex samples, enabling precise identification and quantification . Calibration curves using internal standards (e.g., deuterated analogs) are critical to account for matrix effects.
Q. What are the primary health risks associated with cyclopentanone exposure, and what protective measures are essential during laboratory use?
Cyclopentanone is harmful via inhalation, ingestion, or dermal absorption, causing respiratory irritation, skin inflammation, and severe eye damage. Its vapor density (2.3× air) increases explosion risks in confined spaces. Mandatory safety measures include:
Q. What synthetic routes from biomass-derived precursors are most efficient for cyclopentanone production?
Cyclopentanone can be synthesized catalytically from furfural (a biomass-derived platform chemical) using bifunctional catalysts like Pt/WO₃-ZrO₂, achieving ~80% yield via hydrodeoxygenation. Alternative thermochemical routes include pyrolysis of lignin, though yields are lower (~5%) . Biochemical pathways using engineered Pseudomonas strains metabolizing cyclopentanol via NAD⁺-dependent dehydrogenases offer enzymatic specificity but require optimization for industrial scalability .
Advanced Research Questions
Q. How can kinetic modeling be applied to predict cyclopentanone’s combustion behavior in fuel blends?
A validated kinetic model for cyclopentanone combustion integrates shock tube ignition delay data, jet-stirred reactor speciation, and flame speed measurements. Key reactions include H-abstraction from the carbonyl group, forming ethene and vinyl radicals, which drive high flame speeds. Model validation requires comparison with experimental data from flow reactors and RCMs (rapid compression machines) to refine rate constants for intermediate species like cyclopentenyl radicals .
Q. How do compatibility issues with elastomers affect cyclopentanone’s application in fuel systems, and what experimental methods assess material compatibility?
Cyclopentanone causes excessive swelling in fluorocarbon elastomers and neoprene, leading to fuel line degradation. Hansen solubility parameters (HSPs) predict compatibility by quantifying dispersion (δd), polar (δp), and hydrogen-bonding (δh) interactions. Experimental validation involves:
- Immersion tests (ASTM D471) measuring volume swell in E10 blends.
- High-pressure exposure chambers simulating engine conditions to assess seal integrity . Mitigation strategies include copolymer coatings or blending with low-solvency hydrocarbons.
Q. What contradictions exist in cyclopentanone’s photophysical decay mechanisms, and how can time-resolved spectroscopy resolve them?
Studies report conflicting decay constants for cyclopentanone’s excited (n,3s) state: biexponential fits yield 3.62 ps (short) and 58.1 ps (long), while single-exponential models suggest 22.2 ps. Time-resolved photoelectron spectroscopy (TR-PES) and transient absorption spectroscopy can resolve this by correlating population decay with vibrational energy redistribution. Discrepancies may arise from solvent interactions or competing non-radiative pathways .
Q. What metabolic pathways are involved in bacterial degradation of cyclopentanone, and how can these be studied enzymatically?
Pseudomonas N.C.I.B. 9872 metabolizes cyclopentanone via a five-step pathway:
NAD⁺-dependent dehydrogenase oxidizes cyclopentanol to cyclopentanone.
Cyclopentanone oxygenase converts it to 5-valerolactone using NADPH.
Lactonase hydrolyzes 5-valerolactone to 5-hydroxyvalerate.
Further oxidation yields glutarate, entering the TCA cycle via acetyl-CoA.
Enzyme kinetics can be assayed via NADPH oxidation rates (spectrophotometry at 340 nm) and GC-MS quantification of intermediates .
Q. How does the oxidation mechanism of cyclopentanone vary in the presence of alkenes, and what experimental approaches are used to study this?
Cyclopentanone oxidation in fuel blends requires alkene co-reactants (e.g., isooctane) to initiate radical chain reactions. Accelerated oxidation testing (ASTM D525) measures induction times (e.g., 400 minutes for 20% blends). FTIR and GC-MS track peroxide formation and carbonyl intermediates. Synchrotron-based photoionization mass spectrometry (PIMS) can identify transient radicals like peroxy species .
Notes
- Avoided commercial/market data per guidelines.
- Methodological emphasis maintained in answers.
- Contradictions (e.g., photophysical decay models) highlighted for critical analysis.
- References align with evidence IDs and research contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
